molecular formula C11H12N2O2 B11897979 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Cat. No.: B11897979
M. Wt: 204.22 g/mol
InChI Key: UGMGBXCIDGCDCA-UHFFFAOYSA-N
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Description

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is a substituted indole derivative characterized by amino (-NH₂) and carboxylic acid (-COOH) functional groups at positions 7 and 5, respectively, and methyl (-CH₃) groups at positions 2 and 3 of the indole ring.

Key inferred properties:

  • Molecular formula: Likely C₁₁H₁₂N₂O₂ (based on the addition of an amino group to the parent compound C₁₁H₁₁NO₂).
  • Molecular weight: ~205.23 g/mol (parent compound: 189.22 g/mol ).

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,12H2,1-2H3,(H,14,15)

InChI Key

UGMGBXCIDGCDCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2N)C(=O)O)C

Origin of Product

United States

Preparation Methods

Buchwald–Hartwig Amination for Direct Functionalization

The synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, as reported by ACS Journal of Medicinal Chemistry, demonstrates the efficacy of palladium-catalyzed amination for introducing nitrogen-based substituents to aromatic systems. In this approach, intermediates such as 20–24 (derived from carbonyl-extrusion reactions of Boc-protected precursors) are coupled with 5-bromopyrimidine under Buchwald–Hartwig conditions to install pyrimidinyl groups. Adapting this methodology, a 7-bromo-2,3-dimethyl-indole-5-carboxylic acid intermediate could undergo cross-coupling with ammonia or a protected amine source to directly introduce the 7-amino group.

Notably, the ACS study achieved yields of 32–39% for analogous amination reactions, underscoring the need for optimized ligand systems (e.g., XPhos or RuPhos) and temperature control to mitigate competing side reactions. For acid-sensitive substrates, the use of tert-butoxycarbonyl (Boc) protection for the amino group during coupling may improve stability.

Comparative Analysis of Methodologies

Tin-Mediated Reduction vs. Direct Amination

The tin-mediated route offers advantages in scalability, with patent examples demonstrating multi-gram syntheses of indoline carboxylates. However, this method requires additional steps for oxidation and functionalization, potentially reducing overall efficiency. In contrast, direct amination via cross-coupling streamlines the synthesis but faces limitations in substrate availability and catalyst costs.

Table 1: Yield Comparison for Analogous Reactions

MethodKey ReagentsYield (%)Purity (%)Source
Tin-mediated reductionSnCl₂, HCl, KOH35–55>95
Buchwald–Hartwig aminationPd₂(dba)₃, XPhos, KOt-Bu32–3997–100

Optimization Strategies for Amino Group Introduction

Nitration/Reduction Sequence

Introducing the 7-amino group via nitration and subsequent reduction avoids the need for transition-metal catalysts. For example, nitration of 2,3-dimethyl-indole-5-carboxylic acid methyl ester using fuming HNO₃ in H₂SO₄ at 0°C could regioselectively functionalize the 7-position. Catalytic hydrogenation (H₂, 10% Pd/C) would then reduce the nitro group to amine. This approach mirrors strategies used in indene carboxamide syntheses, where nitro intermediates are reduced with SnCl₂ in HCl.

Protecting Group Strategies

The use of Boc or acetyl protection for the amino group during hydrolysis or oxidation steps prevents undesired side reactions. For instance, in the ACS study, Boc-protected intermediates 10–14 were stable under alkylation and carbonyl-extrusion conditions, enabling subsequent deprotection with HCl to yield free amines.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is in cancer treatment. Several studies have demonstrated its potential as an anticancer agent, particularly against pancreatic and breast cancers.

Case Study: Pancreatic Cancer

A study demonstrated that derivatives of this compound effectively inhibited the discoidin domain receptor 1 (DDR1), which plays a crucial role in cancer cell signaling pathways. The compound exhibited a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1 and showed significant suppression of colony formation in pancreatic cancer cell lines . The pharmacokinetic profile indicated favorable absorption and bioavailability, making it a candidate for further development in anticancer therapies.

Table 1: Anticancer Efficacy of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid Derivatives

CompoundTarget Cancer TypeIC50 (nM)Mechanism of Action
7fPancreatic14.9DDR1 Inhibition
7bBreast (MCF-7)10.5Cell Cycle Arrest

Antiparasitic Activity

Research has also identified the compound's potential against neglected tropical diseases, such as human African trypanosomiasis caused by Trypanosoma brucei. A series of derivatives were screened for their ability to inhibit the growth of this parasite.

Case Study: Trypanosomiasis

In vitro assays indicated that certain derivatives exhibited significant antiparasitic activity with low toxicity to mammalian cells. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the indole ring could enhance potency against T. brucei while maintaining favorable pharmacokinetic properties .

Table 2: Antiparasitic Activity of Derivatives

CompoundTarget ParasitepEC50Toxicity (µM)
NEU-1207Trypanosoma brucei>7.0>100
NEU-1208Trypanosoma brucei>7.0>100

Pharmacokinetic Properties

Pharmacokinetic studies have shown that the compound has an oral bioavailability of approximately 89.9% and a half-life suitable for therapeutic applications . These properties are critical for developing effective treatment regimens.

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Amino Group (-NH₂) at Position 7

  • Solubility : Enhances polarity compared to methyl or chloro substituents, likely increasing water solubility.
  • Reactivity : Participates in hydrogen bonding and conjugation, making it a candidate for drug design (e.g., kinase inhibitors or receptor ligands).
  • Safety: Amino groups may reduce volatility but could introduce toxicity risks (e.g., metabolic activation to reactive intermediates).

Methyl Groups (-CH₃) at Positions 2 and 3

  • Electron donation : Methyl groups donate electrons, increasing electron density at adjacent positions, which may influence reactivity in electrophilic substitution reactions.

Carboxylic Acid (-COOH) at Position 5

  • Acidity : pKa ~4–5, enabling salt formation with bases (e.g., sodium or potassium salts for improved bioavailability).
  • Conjugation : Facilitates derivatization into esters or amides for prodrug strategies .

Biological Activity

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This indole derivative exhibits a range of pharmacological properties, making it a candidate for further investigation in various therapeutic areas, including cancer treatment and antimicrobial applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid. For instance, it has been shown to inhibit the proliferation of several cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cancer growth and metastasis.

Case Study: Inhibition of Pancreatic Cancer Cell Lines

A study focusing on pancreatic cancer demonstrated that this compound significantly inhibited colony formation in vitro. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
BMF-A34.26
Pan0211.92

These results suggest that 7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid effectively suppresses tumorigenicity in pancreatic cancer cells, indicating its potential as a therapeutic agent against this aggressive cancer type .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits noteworthy antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results.

Minimum Inhibitory Concentration (MIC) Findings

The antimicrobial efficacy was quantified through MIC values against different pathogens:

PathogenMIC (µg/mL)
MRSA0.98
Staphylococcus aureus ATCC 259233.90
Staphylococcus epidermidis ATCC 122287.80

These findings illustrate the compound's effectiveness in combating resistant bacterial strains, which is crucial given the rising concerns over antibiotic resistance .

Pharmacokinetic Profile

The pharmacokinetic properties of 7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid have been evaluated in animal models. Key pharmacokinetic parameters include:

ParameterValue
AUC (0–∞) (μg/(L·h))80,535
T1/2 (h)1.7
Cmax (μg/L)15,352.5
Bioavailability (%)89.9

These metrics suggest that the compound has favorable absorption and distribution characteristics, making it a viable candidate for oral administration in therapeutic settings .

Toxicological Considerations

While the biological activities are promising, it is essential to consider the safety profile of 7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid. Preliminary toxicity assessments indicate that the compound can cause skin irritation and is harmful if ingested . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. How can researchers design a synthetic route for 7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid, considering substituent positioning and functional group compatibility?

Methodological Answer: A synthetic route should prioritize regioselective functionalization of the indole core. Key steps include:

  • Protection of the amino group (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions during subsequent steps .
  • Methylation at C2 and C3 via alkylation or cross-coupling reactions, leveraging steric and electronic effects to ensure selectivity .
  • Carboxylic acid introduction at C5 using directed ortho-metalation or carboxylation under controlled conditions (e.g., CO₂ insertion) .
  • Deprotection and purification via acidolysis for Boc removal, followed by HPLC or recrystallization to isolate the final product .

Q. What safety protocols are recommended for handling 7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, EN 166-compliant safety goggles, and P95 respirators to prevent inhalation of fine particles .
  • Engineering Controls: Conduct reactions in fume hoods with negative pressure to minimize airborne exposure .
  • Waste Disposal: Neutralize acidic residues before disposal and avoid release into drainage systems due to potential environmental hazards .

Q. Which analytical techniques are optimal for characterizing the purity and structure of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • Multinuclear NMR (¹H, ¹³C, DEPT) resolves substituent positions and methyl group assignments .
  • HPLC-PDA assesses purity (>95%) using reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved using SHELX software?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (λ < 1 Å) to improve signal-to-noise ratios .
  • Refinement in SHELXL: Apply TWIN and BASF commands to model twinning and anisotropic displacement parameters (ADPs) for methyl groups .
  • Validation: Cross-validate with OLEX2’s graphical interface to check for hydrogen bonding inconsistencies and thermal ellipsoid outliers .

Q. What strategies address the lack of toxicological data for this compound in bioassay applications?

Methodological Answer:

  • In Silico Predictors: Use tools like ADMETlab 3.0 to estimate acute toxicity (LD50) and mutagenicity based on structural analogs .
  • In Vitro Screening: Conduct Ames tests (with S9 metabolic activation) and zebrafish embryo toxicity assays to fill data gaps .
  • Dose Escalation: Start with low concentrations (≤10 µM) in cell-based assays, monitoring viability via MTT or ATP luminescence .

Q. How can solubility challenges in aqueous buffers be mitigated during kinetic studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins .
  • pH Adjustment: Ionize the carboxylic acid group by buffering at pH > pKa (~4.5) to improve aqueous solubility .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes for sustained release in physiological conditions .

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